molecular formula C18H23N3O5 B11063956 ethyl (5-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate

ethyl (5-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11063956
M. Wt: 361.4 g/mol
InChI Key: VSUGGKNRYUHUSZ-UHFFFAOYSA-N
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Description

ETHYL 2-(5-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound that features a pyrazole ring substituted with a dimethoxyphenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the ethyl acetate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

ETHYL 2-(5-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-(5-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE include:

Uniqueness

ETHYL 2-(5-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C18H23N3O5/c1-5-26-18(23)11-21-16(8-12(2)20-21)19-17(22)10-13-6-7-14(24-3)15(9-13)25-4/h6-9H,5,10-11H2,1-4H3,(H,19,22)

InChI Key

VSUGGKNRYUHUSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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